molecular formula C13H21ClN2 B1521782 Benzyl-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1185296-10-9

Benzyl-methyl-piperidin-3-yl-amine hydrochloride

Cat. No. B1521782
M. Wt: 240.77 g/mol
InChI Key: NZRDLZJPIRTLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-methyl-piperidin-3-yl-amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H20N2•HCl and a molecular weight of 240.77 .

Scientific Research Applications

Pharmacokinetics and Drug Development

Research on novel anaplastic lymphoma kinase (ALK) inhibitors highlights the pharmacokinetic challenges and modifications to improve stability and reduce clearance rates, potentially relevant to the development of related compounds like Benzyl-methyl-piperidin-3-yl-amine hydrochloride for cancer treatment (Teffera et al., 2013).

Chemical Synthesis and Analysis

Studies on the synthesis of piperidine and pyrrolidyl benzilates for muscarinic acetylcholine receptors and antimicrobial activity against pathogens of tomato plants provide insights into the chemical synthesis and application of piperidine derivatives, which could be relevant to the synthesis and applications of Benzyl-methyl-piperidin-3-yl-amine hydrochloride (Skaddan et al., 2000); (Vinaya et al., 2009).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties of naphthalimides with piperazine substituent offers an example of the application of amine compounds in material science, potentially offering insight into the photophysical properties of related compounds (Gan et al., 2003).

Pharmacological Characterization and Biological Evaluation

The development and pharmacological characterization of compounds targeting receptors, such as κ-opioid receptors, illustrate the process of evaluating amine compounds for therapeutic applications, which may be relevant to Benzyl-methyl-piperidin-3-yl-amine hydrochloride (Grimwood et al., 2011).

Corrosion Inhibition

A study on the corrosion inhibition of mild steel by Schiff base compounds in hydrochloric acid reveals the potential application of amine compounds in material science, particularly in corrosion protection, which could be applicable to related chemical compounds (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name

N-benzyl-N-methylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDLZJPIRTLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-methyl-piperidin-3-yl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Reactant of Route 4
Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Reactant of Route 5
Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Reactant of Route 6
Benzyl-methyl-piperidin-3-yl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.